(R)-4-(Benzyloxy)butan-2-ol

CAS No.: 77564-44-4

Cat. No.: VC8352780

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77564-44-4 |

|---|---|

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | (2R)-4-phenylmethoxybutan-2-ol |

| Standard InChI | InChI=1S/C11H16O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1 |

| Standard InChI Key | PPVYBGKNKMMISH-SNVBAGLBSA-N |

| Isomeric SMILES | C[C@H](CCOCC1=CC=CC=C1)O |

| SMILES | CC(CCOCC1=CC=CC=C1)O |

| Canonical SMILES | CC(CCOCC1=CC=CC=C1)O |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereochemistry

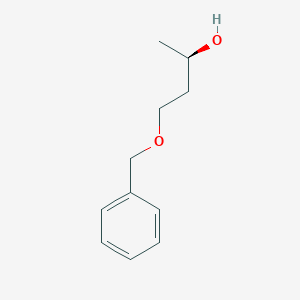

(R)-4-(Benzyloxy)butan-2-ol has the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol. The IUPAC name, (2R)-4-phenylmethoxybutan-2-ol, reflects its stereochemistry: the hydroxyl group resides on the second carbon of the butanol chain, which is connected to a benzyloxy group (-O-CH₂-C₆H₅) at the fourth carbon. The chiral center at C2 confers optical activity, necessitating precise synthesis methods to maintain enantiomeric excess.

The compound’s SMILES notation, CC@HO, explicitly denotes the (R)-configuration. The benzyl group (C₆H₅-CH₂-) is linked via an ether bond to the butanol backbone, creating a hybrid structure that combines aromatic and aliphatic reactivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 77564-44-4 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | (2R)-4-phenylmethoxybutan-2-ol |

| SMILES | CC@HO |

| InChIKey | PPVYBGKNKMMISH-SNVBAGLBSA-N |

Synthesis and Production Methods

General Synthesis Pathways

The synthesis of (R)-4-(Benzyloxy)butan-2-ol typically involves stereoselective etherification or kinetic resolution strategies to ensure enantiopurity. A common approach includes:

-

Benzylation of (R)-Butane-1,3-diol:

The diol is selectively protected at the primary hydroxyl group using benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH). This step forms the benzyl ether while leaving the secondary hydroxyl group at C2 unprotected. -

Chiral Auxiliary-Mediated Synthesis:

Chiral catalysts or reagents, such as Sharpless epoxidation derivatives, may direct the formation of the (R)-configuration during key bond-forming steps.

Purification and Characterization

Post-synthesis, chromatographic techniques (e.g., silica gel chromatography) separate the target compound from byproducts. Nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC) confirm structural integrity and enantiomeric excess.

Chemical Properties and Reactivity

Physicochemical Properties

(R)-4-(Benzyloxy)butan-2-ol is a colorless liquid at room temperature, with moderate solubility in polar organic solvents (e.g., ethanol, dichloromethane) and limited water solubility. The benzyl ether group enhances lipophilicity, making the compound suitable for reactions in non-aqueous media.

Functional Group Reactivity

-

Hydroxyl Group: Participates in esterifications, oxidations, and nucleophilic substitutions.

-

Benzyl Ether: Susceptible to hydrogenolysis (e.g., H₂/Pd-C) for deprotection to regenerate alcohols.

-

Chiral Center: Influences stereochemical outcomes in asymmetric synthesis.

Industrial and Pharmaceutical Applications

Intermediate in Drug Synthesis

(R)-4-(Benzyloxy)butan-2-ol serves as a precursor in synthesizing chiral β-blockers and antifungal agents. For example, its benzyl-protected alcohol can be selectively deprotected to generate intermediates for atenolol analogs, where stereochemistry dictates receptor binding affinity.

Role in Fine Chemical Production

The compound’s dual functionality enables its use in fragrances and agrochemicals. Its ether linkage provides stability under acidic conditions, advantageous in multi-step syntheses.

Recent Research and Future Directions

Biological Activity of Derivatives

Derivatives of (R)-4-(Benzyloxy)butan-2-ol exhibit antifungal activity against Candida albicans and antibacterial effects on Gram-positive strains. Modifications at the hydroxyl or benzyl groups enhance potency, suggesting avenues for drug development.

Innovations in Stereoselective Synthesis

Recent advances in enzymatic catalysis and flow chemistry aim to improve the efficiency and scalability of (R)-4-(Benzyloxy)butan-2-ol production. For instance, immobilized lipases enable kinetic resolution with >99% enantiomeric excess.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume